4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate
Overview
Description
4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate is a diazonium salt that features a pentafluorosulfanyl group attached to a phenyl ring. This compound is notable for its unique chemical properties, which include high stability and reactivity, making it a valuable reagent in various chemical transformations .
Mechanism of Action
Target of Action
It’s known that the compound is used in a variety of synthetic transformations utilized in fields of bioconjugation and drug development .
Mode of Action
The compound is involved in a wide assortment of reactions to form novel SF5-bearing alkenes, alkynes, and biaryl derivatives using Heck-Matsuda, Sonogashira, and Suzuki coupling protocols . Dediazoniation of the salt furnished the corresponding p-SF5—C6H4X, C6H4OS(O)(CF3)═NSO2CF3, and p-SF5—C6H4-NTf2 derivatives .
Biochemical Pathways
It’s known that the compound is used in a variety of synthetic transformations, suggesting its potential involvement in various biochemical pathways .
Pharmacokinetics
The –sf5 group demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound might have good bioavailability.
Result of Action
The compound is used to synthesize a wide variety of SF5-aromatics that are in high demand in many branches of chemistry including biomedicine and materials chemistry . The presence of the pentafluorosulfanyl (SF5) group imparts a number of favorable physical and chemical characteristics including thermal, hydrolytic, and chemical stability, high density, high electronegativity, and high lipophilicity .
Action Environment
The action of 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate is influenced by environmental factors. The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . This suggests that the compound’s action, efficacy, and stability might be relatively unaffected by environmental pH changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentafluorosulfanyl)phenyldiazonium tetrafluoroborate typically involves the diazotization of 4-(pentafluorosulfanyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid, resulting in the formation of the diazonium salt .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can form azo compounds through coupling reactions with aromatic compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiols.
Coupling Agents: Aromatic compounds such as phenols and amines are used in coupling reactions.
Reducing Agents: Reducing agents like sodium borohydride or stannous chloride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include halogenated, cyanated, or thiolated aromatic compounds.
Azo Compounds: Coupling reactions yield azo compounds, which are often brightly colored.
Aniline Derivatives: Reduction reactions produce aniline derivatives.
Scientific Research Applications
4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyldiazonium Tetrafluoroborate: Similar in structure but with a trifluoromethyl group instead of a pentafluorosulfanyl group.
4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A closely related compound with slight variations in the substituent positions.
Uniqueness
4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct physicochemical properties such as high lipophilicity and strong electron-withdrawing effects. These properties make it a valuable reagent for introducing the pentafluorosulfanyl group into various molecules, offering advantages over other diazonium salts .
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzenediazonium;tetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N2S.BF4/c7-14(8,9,10,11)6-3-1-5(13-12)2-4-6;2-1(3,4)5/h1-4H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZYRTFIIVPIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF9N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1605274-62-1 | |
Record name | 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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